2,3-Difluoro-4-methoxybenzenesulfonyl chloride
Overview
Description
Scientific Research Applications
Versatile Sulfonating Agent
2,3-Difluoro-4-methoxybenzenesulfonyl chloride is known for its versatility as a sulfonating agent. It's used in the preparation of sulfonamides or as an N-protecting group. This application is critical in various chemical syntheses, enhancing the scope of reactions where sulfonamides are required (Raheja & Johnson, 2001).
Spectroscopic and Theoretical Studies
This compound and its derivatives are central in many biologically active compounds. Their spectroscopic properties and chemical significance have been thoroughly studied using techniques like FTIR spectra and theoretical methods like density functional theory (B3LYP) and ab initio (HF) methods (Nagarajan & Krishnakumar, 2018).
Labeling Reagent in Analytical Chemistry
In analytical chemistry, especially in high-performance liquid chromatography (HPLC), this compound has been compared with other novel reagents like MOBS-F for its suitability as a derivatization reagent, showcasing its importance in enhancing detection and quantification capabilities in various chemical analyses (Wang et al., 2010).
Polymer Chemistry Applications
In the field of polymer chemistry, this compound finds application in activating hydroxyl groups of polymeric carriers. It's an excellent agent for covalent attachment of biologicals to various solid supports, like polystyrene microspheres and cellulose rods. This opens up avenues for therapeutic applications in bioselective separation processes (Chang et al., 1992).
Mechanism of Action
Target of Action
Similar compounds are known to target proteins and enzymes in the body, particularly those involved in nucleophilic substitution reactions .
Mode of Action
This allows them to participate in nucleophilic substitution reactions, where they can replace a group on another molecule .
Biochemical Pathways
These reactions are fundamental to many biological processes, including the synthesis of new molecules and the breakdown of existing ones .
Pharmacokinetics
Like other sulfonyl chlorides, it is likely to be absorbed in the gastrointestinal tract if ingested, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .
Result of Action
Based on its chemical structure and the known effects of similar compounds, it may cause changes in the structure or function of proteins and other molecules it interacts with, potentially leading to various downstream effects .
Action Environment
The action, efficacy, and stability of 2,3-Difluoro-4-methoxybenzenesulfonyl chloride can be influenced by various environmental factors. For instance, pH levels can affect the reactivity of the compound, and temperature can influence its stability . Additionally, the presence of other chemicals in the environment can impact the compound’s action, either by competing for the same targets or by reacting with the compound itself .
Biochemical Analysis
Biochemical Properties
2,3-Difluoro-4-methoxybenzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of sulfonamides and other sulfonyl-containing compounds. It interacts with various enzymes and proteins, often acting as a sulfonylating agent. This compound can modify the activity of enzymes by forming covalent bonds with amino acid residues, thereby altering the enzyme’s structure and function .
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound may inhibit certain enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization. Additionally, it can affect the expression of genes related to cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. It can inhibit or activate enzymes by modifying their active sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to cumulative changes in enzyme activity and gene expression, which may have lasting impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in enzyme activity and gene expression. Toxic or adverse effects may occur at very high doses, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can affect the levels of metabolites and influence the overall metabolic balance within cells. Its interactions with specific enzymes can lead to changes in the production and utilization of key metabolic intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution can influence its activity and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
Properties
IUPAC Name |
2,3-difluoro-4-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O3S/c1-13-4-2-3-5(14(8,11)12)7(10)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBRJPVAHORYOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)Cl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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